Superior Assay Sensitivity Relative to NAD(P)H and Picrate Methods
In a direct comparative study, the 4-aminoantipyrine/3,5-dichloro-2-hydroxybenzenesulfonic acid chromogen system demonstrated approximately fourfold higher sensitivity than current procedures that monitor NAD(P)H and nearly fivefold higher sensitivity than traditional picrate-based creatinine assays [1]. This substantial gain in detection capability directly translates to lower limits of quantification and reduced sample volume requirements in analytical workflows.
| Evidence Dimension | Assay sensitivity (relative fold difference) |
|---|---|
| Target Compound Data | 1.0 (reference) |
| Comparator Or Baseline | NAD(P)H monitoring method: 0.25 relative sensitivity; Picrate method: ~0.20 relative sensitivity |
| Quantified Difference | ~4-fold more sensitive than NAD(P)H method; ~5-fold more sensitive than picrate method |
| Conditions | Peroxidase-coupled colorimetric creatinine assay; 4-aminoantipyrine/2-hydroxy-3,5-dichlorobenzenesulfonate chromogen system |
Why This Matters
Higher assay sensitivity enables lower detection limits and reduced sample consumption, directly impacting consumable costs and workflow efficiency in high-throughput clinical and industrial settings.
- [1] Artiss JD, McEnroe RJ, Zak B. Bilirubin interference in a peroxidase-coupled procedure for creatinine eliminated by bilirubin oxidase. Clin Chem. 1984 Aug;30(8):1389-92. View Source
